3'-氟-3-(2-甲基苯基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3'-Fluoro-3-(2-methylphenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated aromatic compounds and their synthesis, which can provide insights into the chemical behavior and properties of fluorinated compounds in general. Fluorinated aromatic compounds are of significant interest due to their unique properties and potential applications in pharmaceuticals, agrochemicals, and materials science .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex, involving multiple steps and various methodologies. For instance, the synthesis of 3-fluoro-α-methylphenylalanine was achieved by introducing fluorine at the end of the synthesis process, using a substrate with a triazeno substituent decomposed by triflic acid in the presence of fluoride anions . Another example is the preparation of 3-fluoro-4-hexylthiophene through perbromination, protection of thiophene positions, and bromine/fluorine exchange . These methods highlight the challenges and innovations in the synthesis of fluorinated compounds, which could be relevant to the synthesis of "3'-Fluoro-3-(2-methylphenyl)propiophenone" .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is often characterized using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible (UV-Vis) spectroscopy . These techniques provide information on the bond lengths, bond angles, and overall geometry of the molecules. For example, the structure of (E)-2-((3-fluorophenylimino)methyl)-3-methoxyphenol was determined using XRD, and its electronic properties were analyzed using UV-Vis spectroscopy . Such analyses are crucial for understanding the electronic and steric effects of fluorine substitution in aromatic compounds.

Chemical Reactions Analysis

Fluorinated aromatic compounds can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions. The presence of fluorine can significantly alter the reactivity and selectivity of these reactions due to its electronegativity and ability to stabilize negative charge through inductive effects . For example, the synthesis of fluorophenothiazines involved Smiles rearrangement, a type of nucleophilic aromatic substitution . Understanding these reactions is essential for the functionalization and further derivatization of fluorinated aromatic compounds.

Physical and Chemical Properties Analysis

The introduction of fluorine into aromatic compounds can lead to changes in their physical and chemical properties, such as increased lipophilicity, stability, and altered electronic properties . For instance, 3-fluoro-4-hexylthiophene was found to oxidize at a higher potential than its non-fluorinated counterpart . The antimicrobial activity of some novel fluorinated thiazolines was also investigated, demonstrating the potential biological applications of such compounds . These properties are critical for the development of new materials and pharmaceuticals.

科学研究应用

向列液晶的光配向

包括类似于“3'-氟-3-(2-甲基苯基)丙酮”在内的氟化化合物已被用于促进向列液晶的光配向。Hegde 等人 (2013) 的研究表明,光配向质量受氟取代基的数量和噻吩部分的位置影响,突出了氟化在液晶显示器 (LCD) 技术中的作用 (Hegde 等人,2013)。

先进材料的共聚

Savittieri 等人 (2022) 的研究描述了新型卤素环二取代丙基 2-氰基-3-苯基-2-丙烯酸酯(包括氟化变体)与苯乙烯的合成和共聚。此过程导致具有显着热稳定性和在高性能材料中具有潜在应用的共聚物 (Savittieri 等人,2022)。

聚噻吩中的电子性能调节

Gohier 等人 (2013) 专注于 3-氟-4-己基噻吩的制备,旨在调整共轭聚噻吩的电子性能以在电子设备中潜在使用。该研究强调了氟化对氧化电位和所得聚合物的电子特性的影响 (Gohier 等人,2013)。

芳香族化合物合成中的氟化

Pages 等人 (2001) 介绍了一种合成 3-氟-α-甲基苯丙氨酸的新方法,展示了氟战略性地结合到复杂分子中。这种方法对有机合成很重要,突出了氟化中间体的多功能性 (Pages 等人,2001)。

高性能聚合物

Salunke, Ghosh 和 Banerjee (2007) 合成了基于双氟单体的聚(芳醚),展示了该材料在有机溶剂中具有高的热稳定性和溶解性。这项研究有助于开发具有优异性能的工程塑料和膜材料 (Salunke 等人,2007)。

属性

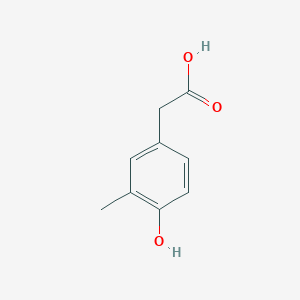

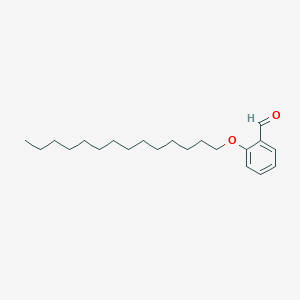

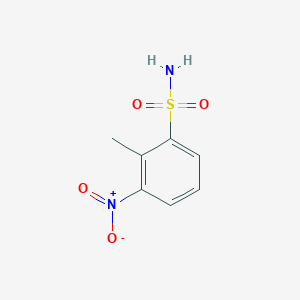

IUPAC Name |

1-(3-fluorophenyl)-3-(2-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(17)11-14/h2-8,11H,9-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCUBUGDWAQHSLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644020 |

Source

|

| Record name | 1-(3-Fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Fluoro-3-(2-methylphenyl)propiophenone | |

CAS RN |

898789-46-3 |

Source

|

| Record name | 1-Propanone, 1-(3-fluorophenyl)-3-(2-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。